molecular formula C21H22BrNO5 B416749 ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE

Cat. No.: B416749
M. Wt: 448.3g/mol
InChI Key: HOOZNEUIJGXLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated benzo[d]1,3-dioxolan ring and a pentahydroquinoline core, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps. One common approach includes the bromination of a benzo[d]1,3-dioxolan precursor, followed by the formation of the pentahydroquinoline core through a series of cyclization and condensation reactions. The final esterification step introduces the methylethyl group to the carboxylate moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 4-(6-BROMO-1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal cellular signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylethyl 4-(6-bromo(2H-benzo[d]1,3-dioxolan-5-yl))-2-methyl-5-oxo-1,4,6,7,8-pentahydroquinoline-3-carboxylate is unique due to its combination of a brominated benzo[d]1,3-dioxolan ring and a pentahydroquinoline core. This distinct structure provides specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development .

Properties

Molecular Formula

C21H22BrNO5

Molecular Weight

448.3g/mol

IUPAC Name

propan-2-yl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C21H22BrNO5/c1-10(2)28-21(25)18-11(3)23-14-5-4-6-15(24)20(14)19(18)12-7-16-17(8-13(12)22)27-9-26-16/h7-8,10,19,23H,4-6,9H2,1-3H3

InChI Key

HOOZNEUIJGXLML-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Br)OCO4)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3Br)OCO4)C(=O)OC(C)C

Origin of Product

United States

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